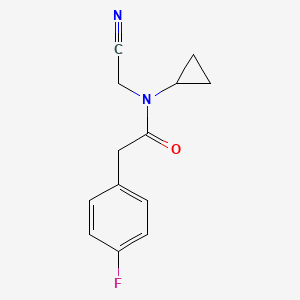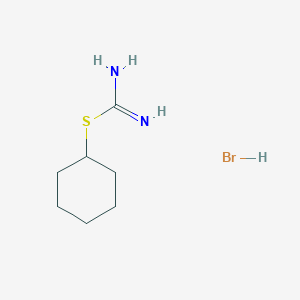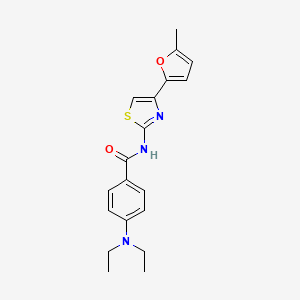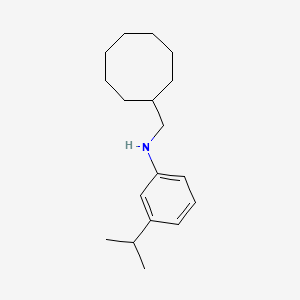
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the brain.
Mécanisme D'action
As mentioned earlier, N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain, leading to anxiolytic, anticonvulsant, and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has a significant effect on the levels of GABA in the brain. In animal models, N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been shown to increase the levels of GABA in the brain by up to 10-fold. This increase in GABA levels has been associated with anxiolytic, anticonvulsant, and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide. One area of research is the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide in various neurological and psychiatric disorders, including anxiety disorders, epilepsy, and schizophrenia. Another area of research is the development of more soluble analogs of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide that can be administered more easily in vivo. Finally, research on the long-term effects of N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide on GABA metabolism and brain function is also needed to fully understand the potential therapeutic applications of this compound.
Conclusion:
In conclusion, N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its high potency and selectivity for GABA transaminase make it an ideal tool for studying the role of GABA in the brain. Future research on N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide will undoubtedly shed more light on its therapeutic potential and pave the way for the development of new treatments for various neurological and psychiatric disorders.
Méthodes De Synthèse
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzyl bromide with sodium cyanide to form 4-fluorobenzyl cyanide. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-4-fluorobenzyl cyanide. Finally, the reaction of this intermediate with acetic anhydride yields N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The inhibition of GABA transaminase by N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide leads to an increase in the levels of GABA in the brain, which has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-10(2-4-11)9-13(17)16(8-7-15)12-5-6-12/h1-4,12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXADQKBPRKFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butan-2-yl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2429319.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2429321.png)

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)
![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)

![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2429328.png)
![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)
![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
![1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol](/img/structure/B2429337.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)